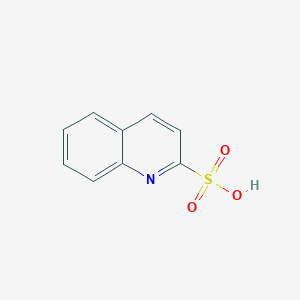
Quinoline-2-sulfonic acid
Vue d'ensemble
Description
Quinoline-2-sulfonic acid, also referred to as quinoline-2-carboxylic acid, is a compound that inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . It is a molecule that contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Pyridine .
Synthesis Analysis
Quinolines can be synthesized from o-aminothiophenol and 1,3-ynone under mild conditions . This synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Other methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
The this compound molecule contains a total of 21 atoms. There are 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It also contains 2 six-membered rings and 1 ten-membered ring .
Chemical Reactions Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo a variety of chemical reactions, including nucleophilic and electrophilic substitution reactions .
Applications De Recherche Scientifique
Catalyst in Organic Synthesis : Quinoline-2-sulfonic acid derivatives have been employed as catalysts in the synthesis of quinolines, a crucial class of compounds in organic chemistry. The efficiency of these catalysts is demonstrated by their role in promoting reactions under mild conditions, such as the Fridedlander synthesis of quinolines (Shaabani et al., 2008) and in the preparation of quinoxaline derivatives (Atghia & Beigbaghlou, 2013).
Role in Biological Activities : Various quinoline derivatives, including those with sulfonic acid functionalities, have demonstrated significant biological activities. For instance, certain quinoline sulfone derivatives exhibited promising antimicrobial activity, highlighting their potential in medicinal chemistry (Patel et al., 2021).
Pharmacological Importance : Quinoline-based compounds, including those with sulfonic acid groups, are of considerable interest due to their pharmacological properties. They have been found to possess anti-inflammatory properties, making them potential candidates for drug development (Bano et al., 2020).
Spectrophotometric Applications : The use of this compound derivatives has been explored in spectrophotometry. For example, a method for detecting cysteine and homocysteine in water employs a compound derived from this compound (Zhang, 2009).
Applications in Analytical Chemistry : this compound derivatives are also useful in analytical chemistry. For instance, they have been utilized in the separative analysis of compounds, as demonstrated in the study of color additives (Weisz et al., 2001).
Mécanisme D'action
Target of Action
Quinoline-2-sulfonic acid, like other quinoline derivatives, is known to have a broad spectrum of bio-responses . .
Mode of Action
Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . They can be considered as 10-electron π -aromatic and delocalized systems .
Biochemical Pathways
Quinoline derivatives are known to exhibit a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may have similar effects.
Action Environment
It is known that quinoline derivatives can be synthesized using various methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) . These methods suggest that the synthesis and action of this compound may be influenced by various environmental factors.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Analyse Biochimique
Biochemical Properties
Quinoline-2-sulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and antiviral properties . The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing the replication of bacterial DNA . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes and preventing the synthesis of essential biomolecules . In mammalian cells, this compound can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular function and overall health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing the replication of bacterial DNA . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions result in changes in gene expression, leading to altered cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory properties . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm . It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells . Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can bind to proteins that influence its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For example, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular responses . Additionally, the compound can localize to other organelles such as mitochondria, affecting their function and overall cellular metabolism .
Propriétés
IUPAC Name |
quinoline-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHLVYBGPFUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626337 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-38-4 | |
| Record name | Quinoline-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





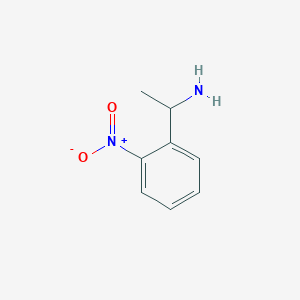
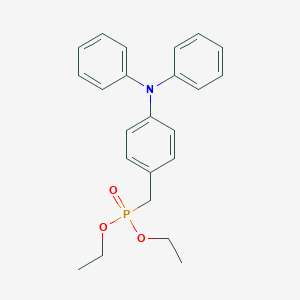

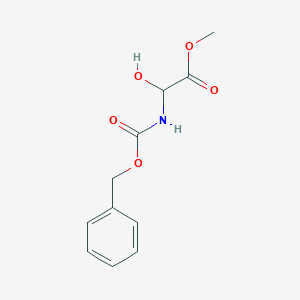
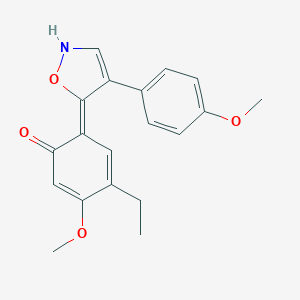



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)


